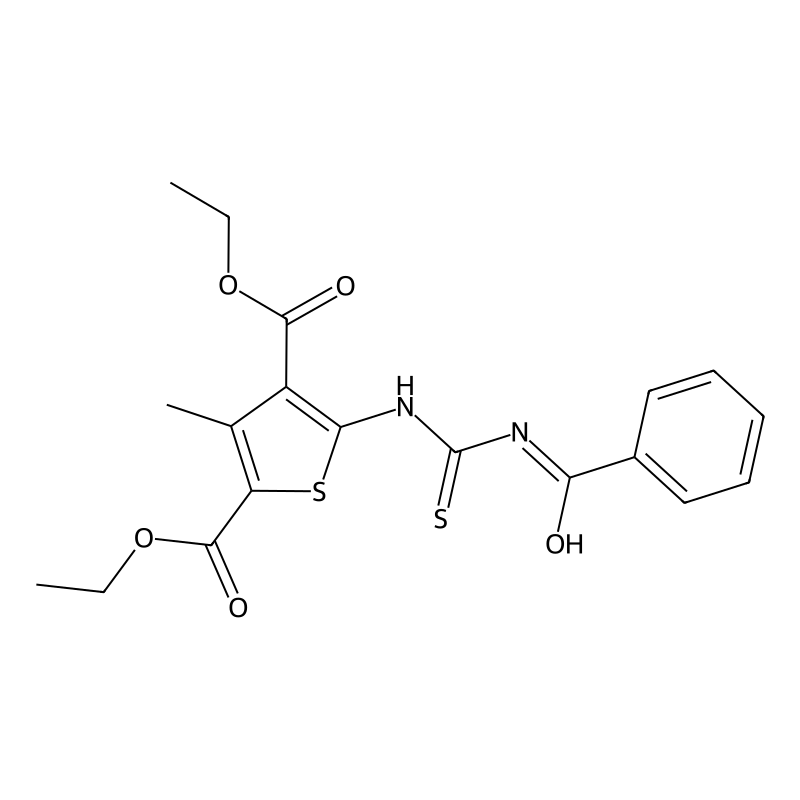

2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,4-Diethyl 3-methyl-5-{[(phenylformamido)methanethioyl]amino}thiophene-2,4-dicarboxylate, with the CAS number 117516-89-9, is a synthetic compound belonging to the thiophene family. Its molecular formula is , and it has a molar mass of 420.5 g/mol. The compound features a complex structure characterized by a thiophene ring substituted with various functional groups, including diethyl ester and phenylformamido moieties, which contribute to its chemical reactivity and potential applications in research and industry .

- Nucleophilic substitutions: The presence of nitrogen and sulfur atoms allows for nucleophilic attack at electrophilic centers.

- Condensation reactions: The functional groups can react to form larger molecular structures or polymers.

- Redox reactions: Thiophene derivatives are known to participate in oxidation-reduction processes due to their electron-rich nature.

The synthesis of this compound typically involves the reaction of 3-benzoylthiourea with 3-methylthiophene-2,4-dicarboxylic acid diethyl ester in the presence of Lewis acid catalysts like aluminum chloride or iron(III) chloride .

While specific biological activity data for 2,4-diethyl 3-methyl-5-{[(phenylformamido)methanethioyl]amino}thiophene-2,4-dicarboxylate is limited, compounds in the thiophene class are often studied for their potential pharmacological properties. They may exhibit activities such as:

- Antimicrobial effects: Many thiophene derivatives show promise as antimicrobial agents.

- Anticancer properties: Some studies suggest that thiophene-based compounds can inhibit cancer cell proliferation.

- Anti-inflammatory effects: Certain derivatives have been noted for their potential to reduce inflammation.

Further research is necessary to fully elucidate the biological effects of this specific compound .

The synthesis of 2,4-diethyl 3-methyl-5-{[(phenylformamido)methanethioyl]amino}thiophene-2,4-dicarboxylate involves several steps:

- Preparation of intermediates: Synthesize 3-benzoylthiourea from benzoyl isothiocyanate and an amine.

- Condensation reaction: React the intermediate with 3-methylthiophene-2,4-dicarboxylic acid diethyl ester in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Purification: Use column chromatography to isolate the desired product.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-vis) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

This compound has potential applications in various fields:

- Material Science: Due to its unique optical and electrical properties, it may be utilized in organic electronics or as a precursor for conjugated polymers.

- Pharmaceutical Research: Its biological activity suggests potential as a lead compound for drug development targeting infections or cancer.

- Chemical Sensing: The compound could be developed into sensors for detecting environmental pollutants or biological markers due to its reactive functional groups .

Interaction studies involving this compound could focus on its binding affinity with biological targets or its reactivity with other chemical species. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for analyzing these interactions and quantifying the compound in various matrices .

Several compounds share structural similarities with 2,4-diethyl 3-methyl-5-{[(phenylformamido)methanethioyl]amino}thiophene-2,4-dicarboxylate. Here are a few notable examples:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 4815-30-9 | C11H15NO4S | Contains amino group; potential antimicrobial properties |

| 3-Methylthiophene-2-carboxylic acid | Not available | C7H8O2S | Simpler structure; used in organic synthesis |

| Benzoylthiourea | Not available | C9H10N2OS | Intermediate used in synthesis; known for biological activity |

These compounds illustrate variations in functional groups and molecular complexity while maintaining core thiophene characteristics. The unique combination of substituents in 2,4-diethyl 3-methyl-5-{[(phenylformamido)methanethioyl]amino}thiophene-2,4-dicarboxylate potentially enhances its reactivity and applications compared to simpler thiophenes .

Gewald Reaction Optimization for Aminothiophene Core Formation

The Gewald reaction remains a cornerstone for synthesizing 2-aminothiophenes, which serve as precursors for more complex derivatives. Recent advancements highlight the use of imidazole as a catalyst to improve reaction efficiency and yield. In a study by Huang et al., ketones or aldehydes were condensed with dicyanomethane and elemental sulfur in dimethylformamide (DMF) at 60°C, yielding 2-aminothiophenes in 65–88% efficiency. For example, methyl ketones demonstrated superior reactivity compared to aromatic aldehydes, with reaction times reduced to 4–6 hours under optimized conditions.

A critical innovation involves the regioselective formation of asymmetric thiophenes. When asymmetric ketones such as 2-pentanone were used, the reaction favored the formation of 3-alkyl-5-methyl-2-aminothiophenes with a regioselectivity ratio of 14:1. This selectivity is attributed to steric and electronic effects during the cyclocondensation step. The resulting aminothiophene core provides a versatile platform for further functionalization, including acylation and carboxylation, essential for introducing the dicarboxylate and phenylformamido groups in the target compound.

Hinsberg Thiophene Synthesis Modifications for Dicarboxylate Derivatives

The Hinsberg synthesis, traditionally used to prepare thiophene-2,5-dicarboxylic acids, has been adapted for synthesizing diethyl dicarboxylate derivatives. This method involves the condensation of diethyl thiodiglycolate with 1,2- or 1,4-diketones in the presence of alkoxide bases. For instance, reacting diethyl thiodiglycolate with 2,3-pentanedione in ethanol containing sodium ethoxide yields 3,4-dimethylthiophene-2,5-dicarboxylate.

Modifications to the classical Hinsberg protocol include the use of cesium carbonate as a mild base, which enhances the solubility of sulfur-containing intermediates in polar aprotic solvents. This adjustment enables the synthesis of sterically hindered derivatives, such as 3-methyl-5-substituted thiophenes, by stabilizing reactive intermediates during cyclization. Furthermore, post-synthetic hydrolysis of the ester groups with aqueous hydrochloric acid provides access to dicarboxylic acids, which can be re-esterified with ethanol to install the diethyl groups required for the target molecule.

Solvent-Free Carboxylation Strategies Using CO₂ in Carbonate Media

Direct carboxylation of thiophenes with carbon dioxide (CO₂) offers an eco-friendly route to dicarboxylate derivatives. A solvent-free protocol developed by Zhang et al. employs cesium carbonate as both a base and a CO₂ activator. In this method, thiophene reacts with CO₂ in a molten cesium carbonate medium at 120°C, forming 2,5-dicarboxylated products via a two-step mechanism: (1) deprotonation of the thiophene C-H bond to generate a resonance-stabilized carbanion, and (2) nucleophilic attack on CO₂ to form C-C bonds.

Computational studies reveal that the carboxylation regioselectivity is governed by the destabilization energy of the transition state. For monocarboxylation, the C4 position is favored due to lower strain energy during CO₂ insertion, while dicarboxylation occurs at C3 and C5 positions in symmetric systems. This method achieves yields up to 72% for dicarboxylated thiophenes, providing a scalable alternative to traditional esterification approaches.

Multi-Step Condensation Approaches Involving 3-Benzoylthiourea Intermediates

The incorporation of the [(phenylformamido)methanethioyl]amino group necessitates multi-step condensation strategies. A pivotal intermediate, 1-benzoyl-3-phenylthiourea, is synthesized via the reaction of benzoyl isothiocyanate with aniline. Subsequent condensation with α-haloketones or α-haloesters in aqueous medium yields thiazole-2-imines, which undergo further cyclization to form thiophene derivatives.

For example, treating 1-benzoyl-3-phenylthiourea with ethyl 2-bromoacetoacetate in the presence of triethylamine produces a thiazolidene-2-imine intermediate. Intramolecular cyclization under acidic conditions then affords the thiophene core with the requisite substituents. Regioselectivity in these reactions is controlled by the electronic properties of the thiourea substituents, with electron-withdrawing groups favoring C5 functionalization.